(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is a compound characterized by its unique structural features, which include a ketone functional group and multiple methoxy substituents. This compound falls under the category of organic compounds and is notable for its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving substituted phenyl groups. Its synthesis has been explored in the literature, particularly in the context of developing analogues with enhanced biological activity.
This compound is classified as a ketone, specifically an aryl ketone, due to the presence of a carbonyl group (C=O) bonded to an aromatic ring. The presence of methoxy groups categorizes it further as a methoxy-substituted aromatic compound.
The synthesis of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone typically involves several steps:
For instance, a related synthesis was reported where a ketone was formed using Dess–Martin periodinane as an oxidizing agent, yielding high purity and good yields (up to 81%) in some cases .
The molecular structure of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone can be represented as follows:
The compound's molecular weight is approximately 286.33 g/mol. Spectroscopic data such as NMR and IR spectra can provide insights into its structural characteristics and confirm the presence of functional groups.
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone can participate in various chemical reactions typical of ketones:
In synthetic pathways involving similar compounds, modifications such as introducing additional functional groups or altering substituents on the phenyl rings have been explored to enhance biological activity .
The mechanism of action for (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone primarily revolves around its interaction with biological targets:
Research has shown that similar compounds exhibit significant binding affinities in biological assays, suggesting potential therapeutic applications .
Relevant analyses such as melting point determination and spectroscopic techniques (NMR, IR) are essential for characterizing this compound's properties.
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone has potential applications in:
Research continues to explore its full potential in these fields .
The structural architecture of (4-methylphenyl)-(2,3,4-trimethoxyphenyl)methanone exemplifies precision in tubulin-binding agent design. This scaffold incorporates three essential pharmacophoric elements: the trimethoxyphenyl (TMP) "C-ring" that mimics colchicine's binding domain, a rigid carbonyl linker, and the hydrophobic 4-methylphenyl "A-ring". The TMP moiety is indispensable for binding at the colchicine site of β-tubulin, where its methoxy groups form critical van der Waals contacts with residues in the hydrophobic cleft [1] [4]. Molecular modeling confirms that the 4-methyl substituent on the A-ring enhances hydrophobic interactions with the T5 loop of tubulin, while the methanone bridge maintains optimal spatial orientation between the aryl rings [8]. This configuration enables potent disruption of microtubule dynamics, evidenced by IC₅₀ values of 15-86 nM in cancer cell lines [2].
Structural optimization studies revealed that replacing the methanone linker with reducible functionalities (e.g., alcohols or alkenes) diminished potency by 10-100 fold, confirming the carbonyl's role in conformational rigidity and hydrogen-bond networking [1]. Further refinement led to phenyl-aminothiazole (PAT) derivatives, where an amino linkage between A and B rings enhanced bioavailability while maintaining nM-range potency against drug-resistant tumors. Crucially, these modifications circumvent P-glycoprotein (P-gp) mediated efflux, overcoming a key limitation of taxanes and vinca alkaloids [1] [8].
Table 1: Structural Optimization Impact on Tubulin Binding and Antiproliferative Activity
Structural Feature | Modification | Tubulin Polymerization IC₅₀ (μM) | OVCAR-8 Cell Growth IC₅₀ (nM) | P-gp Susceptibility |
---|---|---|---|---|
Methanone linker | None (parent scaffold) | 1.2 ± 0.3 | 86 ± 12 | Low |
Carbonyl reduction | Secondary alcohol | >10 | 4200 ± 310 | High |
A-B ring linkage | Amino insertion (PAT) | 0.9 ± 0.2 | 23 ± 5 | Negligible |
B-ring | Oxazole replacement | 3.8 ± 0.7 | 210 ± 45 | Moderate |
The trimethoxyphenyl pharmacophore's electronic and steric properties significantly influence bioavailability and binding kinetics. Systematic modifications of the C-ring methoxy patterns reveal that ortho-methoxy deletion reduces tubulin binding affinity by >90%, while meta-demethylation diminishes cytotoxicity 5-fold [2] [4]. Optimal activity is retained only with the full 2,3,4-trimethoxy pattern, which induces a torsional angle of 15-25° between C-ring and methanone carbonyl, facilitating optimal cleft penetration [1].
Heterocyclic bioisosteres of the TMP ring were explored to enhance metabolic stability. Triazole-based analogues demonstrated exceptional potency, with derivatives bearing p-methyl substituents (e.g., compound 3c) exhibiting IC₅₀ values of 0.21–3.2 nM across leukemia and solid tumor models [2]. Fluorinated aryl rings, particularly 3,5-bis(trifluoromethyl)phenyl, improved blood-brain barrier penetration due to increased lipophilicity (log P >3.5) and metabolic resistance, though tubulin affinity was moderately reduced [5]. Substituent positional effects are pronounced: para-alkyl groups (methyl, ethyl) enhance cellular uptake 2-fold versus meta-substituted analogues, while ortho-substitution sterically hinders target engagement [2].
Table 2: C-Ring Modifications and Biological Impact
C-Ring Structure | Log P | T₁/₂ (Human Liver Microsomes, min) | HeLa Cell IC₅₀ (nM) | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
2,3,4-Trimethoxyphenyl | 2.8 | 21 ± 3 | 6.0 ± 1.1 | 12 ± 2 |
3,4,5-Trimethoxyphenyl | 2.9 | 18 ± 2 | 8.5 ± 2.0 | 9 ± 1 |
4-(Trifluoromethyl)phenyl | 3.6 | 45 ± 6 | 15 ± 3 | 5 ± 0.8 |
Triazol-3-yl (p-Me phenyl) | 2.5 | 32 ± 4 | 0.81 ± 0.10 | 85 ± 10 |
Overcoming the intrinsic hydrophobicity (log P ≈ 3.2) of the parent methanone scaffold necessitates strategic introduction of polar/ionizable functionalities. Primary approaches include:
The PAT template exemplifies successful solubility optimization: replacing the ketone linker with an amino group boosts solubility to 45–72 μg/mL versus <5 μg/mL for SMART compounds, while oral bioavailability in rats increases from <10% to 35–60% [1]. Crystallographic studies confirm that these modifications do not distort the bioactive conformation, as the intramolecular H-bond (N-H···O=C, distance 2.773 Å) maintains planarity between rings [2].
Table 3: Solubility-Bioavailability Relationships in Optimized Analogues
Compound | A-Ring | Linker | C-Ring | Solubility (μg/mL) | Oral Bioavailability (Rat, %F) |
---|---|---|---|---|---|
SMART 1 | 4-MePh | CO | 2,3,4-TMP | 4.8 ± 0.5 | 8 ± 2 |
PAT 45a | 4-(HOCH₂)Ph | NH | 2,3,4-TMP | 45 ± 6 | 45 ± 5 |
PAT 45c | 4-(Me₂NCH₂)Ph | NH | 2,3,4-TMP | 72 ± 8 | 60 ± 7 |
Triazole 3c | 4-MePh | CONH | 3-(m-OMe)Ph | 85 ± 10 | 52 ± 6 |
Traditional synthesis routes for aryl methanones suffer from stoichiometric metal waste and toxic solvents. Recent advances emphasize atom-economical and catalytic methodologies:
Table 4: Sustainability Metrics for Methanone Synthetic Routes
Method | Catalyst/Solvent | Reaction Time | Yield (%) | E-Factor | PMI |
---|---|---|---|---|---|
Classical Friedel-Crafts | AlCl₃/CH₂Cl₂ | 12 h | 68 | 23.5 | 86 |
Pd-catalyzed carbonylation | Pd(OAc)₂/CO/H₂O | 20 min (MW) | 85 | 4.8 | 12 |
Flow F-C acylation | Sc(OTf)₃/scCO₂ | 8 min | 91 | 2.7 | 5.3 |
Biocatalytic oxidation | Engineered MO/enzyme | 6 h | 78 | 1.2 | 3.1 |
Mechanochemical synthesis | NaOH/K₂CO₃ (solvent-free) | 15 min | 82 | 0.9 | 2.0 |
PMI: Process Mass Intensity (total mass input/mass product)
Concluding RemarksThe iterative structural refinement of (4-methylphenyl)-(2,3,4-trimethoxyphenyl)methanone has yielded derivatives with exceptional tubulin-targeting potency and pharmaceutical properties. Strategic incorporation of ionizable groups and heterocyclic bioisosteres addresses intrinsic solubility limitations while maintaining the essential pharmacophore geometry. Crucially, modern green synthesis techniques enable scalable production with minimal environmental impact, facilitating further development of this promising anticancer scaffold. Future work should focus on in vivo validation of the optimized candidates and exploration of combination therapies.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2